molecular formula C22H32N6O12S2 B026415 (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate CAS No. 78439-06-2

(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate

Cat. No. B026415
CAS RN: 78439-06-2
M. Wt: 546.6 g/mol
InChI Key: NMVPEQXCMGEDNH-IPHVXHCQSA-N
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Description

This compound belongs to a class of chemically complex molecules, often involved in the synthesis of various pharmaceuticals. Its structure contains several functional groups, including amino, thiazolyl, and carboxylate groups, indicative of its potential reactivity and application in chemical transformations.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including acylation, oxidation, and protection of carboxy groups. For example, the synthesis of benzhydryl derivatives from 7-amino cephalosporanic acid demonstrates a complex process involving hydrolysis, protection of amino groups, and esterification to achieve high yields (Deng Fu-li, 2007).

Molecular Structure Analysis

The molecular structure and phase stability of these compounds, including their polymorphic and pseudopolymorphic forms, have been studied through X-ray diffractometry and thermal analysis. For instance, the phase transition and effect of water content on the structure of a closely related compound were examined, highlighting the importance of water molecules in stabilizing certain crystalline forms (K. Ashizawa et al., 1989).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including hydrolysis, cyclization, and condensation, to form more complex structures with potential biological activities. The synthesis process often requires precise control of reaction conditions to achieve the desired products.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and hygroscopicity, are crucial for their application and stability. The pseudopolymorphism of a related compound provides insight into its physical stability and the effect of hydration on its crystal form (K. Ashizawa et al., 1989).

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been synthesized through various chemical processes. For instance, Deng Fu-li (2007) described the preparation of a closely related compound, Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, from 7-amino cephalosporanic acid with a yield of 84.6% (Deng, 2007).
  • The compound's polymorphic crystal forms and phase stability have been studied. Ashizawa et al. (1989) investigated pseudopolymorphism and phase stability in different solid forms of a similar compound, revealing the effect of water content on dehydration and crystalline structure (Ashizawa et al., 1989).

Applications in Drug Development

  • Its derivatives have potential in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches. Lorena Blau et al. (2008) synthesized a new cephalosporin derivative of this compound, useful as a carrier for various drugs (Blau et al., 2008).
  • The compound has been used in the synthesis of novel cephalosporin antibiotics like cefazedone. Studies like those by Koch et al. (1979) provide insights into its use in developing new antibiotics (Koch et al., 1979).

Crystallization and Morphology Studies

  • The compound's crystallization and morphology have been studied to develop drug forms for injection, as shown in research by Machiya et al. (2008), focusing on the production of spherical agglomerates of cephalosporin antibiotic crystals (Machiya et al., 2008).

Radiochemical Synthesis

  • It has been used in the synthesis of radiolabeled compounds, like in the study by Kai and Chiku (1994), where a novel cephalosporin was labeled with carbon-14 for research purposes (Kai & Chiku, 1994).

properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;/t14-,18-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVPEQXCMGEDNH-NLYPMKEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftazidime pentahydrate

CAS RN

78439-06-2
Record name Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Reactant of Route 3
Reactant of Route 3
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Reactant of Route 4
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Reactant of Route 5
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Reactant of Route 6
Reactant of Route 6
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate

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